Dilevalol

Übersicht

Beschreibung

Dilevalol is the (R,R)-stereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist and negligible α1-blocking activity . It was introduced as a new generation of β-blockers with vasodilating activity, primarily used for treating hypertension . due to reports of hepatotoxicity, it was withdrawn from the market in 1990 .

Vorbereitungsmethoden

Dilevalol wird aus Labetalol synthetisiert, das zwei stereogene Zentren hat und als vier Stereoisomere existiert Der Syntheseweg beinhaltet die Trennung von Labetalol in seine einzelnen Stereoisomere, gefolgt von der Reinigung des (R,R)-Isomers . Industrielle Produktionsmethoden beinhalten typischerweise großtechnische Trenn- und Reinigungsprozesse, um das gewünschte Stereoisomer zu erhalten .

Analyse Chemischer Reaktionen

Dilevalol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann unter bestimmten Bedingungen zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholen oder Aminen führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dilevalol exhibits a multifaceted mechanism of action:

- Beta-Blockade : It acts as a nonselective beta antagonist, providing blood pressure reduction through decreased heart rate and cardiac output.

- Beta-2 Agonism : The selective beta-2 agonist activity promotes vasodilation, leading to reduced systemic vascular resistance without significantly affecting heart rate.

- Vasodilation : this compound induces peripheral vasodilation, which is crucial for its antihypertensive effects, particularly in patients with severe hypertension.

Clinical Applications

- Hypertension Management : this compound is primarily used for treating hypertension. Clinical trials have demonstrated its effectiveness in lowering blood pressure while maintaining a favorable side effect profile. It has been shown to reduce diastolic blood pressure significantly in various patient populations, including those with severe hypertension .

- Left Ventricular Hypertrophy : Research indicates that this compound may help reverse left ventricular hypertrophy in hypertensive patients. This is particularly beneficial for younger individuals, as it improves overall cardiac function without adversely affecting renal parameters .

- Safety and Tolerability : this compound has been reported to have a lower incidence of central nervous system side effects compared to other antihypertensive agents. Its pharmacokinetics allow for once-daily dosing due to its half-life of approximately 12-18 hours .

Multicenter Trials

A multicenter trial involving 101 patients with severe hypertension assessed the efficacy of intravenous this compound. The results showed a significant reduction in mean blood pressure from 200/129 mm Hg to 149/101 mm Hg after treatment. The therapeutic goal was achieved in 61% of patients, indicating its effectiveness in acute settings .

Efficacy Compared to Other Agents

In controlled clinical trials, this compound was found to be at least as effective as angiotensin-converting enzyme inhibitors and comparable to traditional beta-blockers like propranolol and metoprolol in managing hypertension .

Hemodynamic Effects

Studies have illustrated that the infusion of this compound leads to increased rest flow and decreased blood viscosity, suggesting beneficial hemodynamic effects beyond mere blood pressure reduction .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Dilevalol exerts its effects primarily through β2-agonism and nonselective β-adrenoceptor antagonism . It reduces blood pressure by causing peripheral vasodilation without significantly affecting heart rate . The molecular targets include β1- and β2-adrenoceptors, with a higher affinity for β2-adrenoceptors . The pathways involved in its mechanism of action include the inhibition of β-adrenoceptor-mediated signaling, leading to vasodilation and reduced peripheral resistance .

Vergleich Mit ähnlichen Verbindungen

Dilevalol wird mit anderen β-Blockern wie Propranolol, Atenolol und Labetalol verglichen . Im Gegensatz zu Propranolol und Atenolol hat this compound eine signifikante β2-Agonistenaktivität, die zu seinen vasodilatierenden Eigenschaften beiträgt . Im Vergleich zu Labetalol hat this compound eine höhere β1-Adrenozeptor-Blockeraktivität und eine geringere α1-Blockeraktivität . Ähnliche Verbindungen sind:

Propranolol: Ein nichtselektiver β-Blocker ohne signifikante vasodilatierende Aktivität.

Atenolol: Ein selektiver β1-Blocker mit minimaler β2-Agonistenaktivität.

Labetalol: Ein racemisches Gemisch mit sowohl α1- als auch β-Adrenozeptor-Blockeraktivitäten.

Die Einzigartigkeit von this compound liegt in der Kombination seiner β2-Agonisten- und β-Adrenozeptorantagonistenaktivitäten, die sowohl blutdrucksenkende als auch vasodilatierende Wirkungen bieten .

Biologische Aktivität

Dilevalol is a beta-blocker that is primarily used for the treatment of hypertension. It is known for its unique pharmacological profile, combining non-selective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action provides both antihypertensive effects and peripheral vasodilation, which distinguishes it from other beta-blockers.

This compound acts as a non-cardioselective beta-adrenoceptor antagonist with significant partial beta-2 agonist activity. This results in:

- Reduction in Blood Pressure : this compound lowers blood pressure through peripheral vasodilation without significantly affecting heart rate. Studies have shown that it is equivalent in efficacy to other antihypertensive agents such as metoprolol, captopril, and nifedipine .

- Pharmacokinetics : Following oral administration, this compound is completely absorbed, with a long elimination half-life allowing for once-daily dosing. The systemic clearance is approximately 29.8 ml/min/kg, with a volume of distribution of 16.6 L/kg and a terminal half-life of about 11.7 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Systemic Clearance | 29.8 ml/min/kg |

| Volume of Distribution | 16.6 L/kg |

| Terminal Half-Life | 11.7 hours |

| Bioavailability | Increased by 11% when co-administered with cimetidine |

Clinical Efficacy

This compound has been evaluated in several clinical studies demonstrating its effectiveness in managing hypertension:

- Comparative Trials : In large controlled trials, this compound has shown comparable antihypertensive efficacy to other standard treatments like metoprolol and ACE inhibitors .

- Side Effects : It is generally well-tolerated, with common adverse effects including dizziness, headache, and diarrhea reported in about 7% of patients. Notably, it does not commonly cause orthostatic hypotension, which can be a concern with other antihypertensive agents .

Case Study Insights

A double-blind crossover study compared the effects of this compound and nifedipine on heart rate, blood pressure, and muscle blood flow over one month. Results indicated that while both medications effectively reduced blood pressure, this compound maintained a more stable heart rate compared to nifedipine, highlighting its favorable profile for patients who may be sensitive to heart rate changes .

Eigenschaften

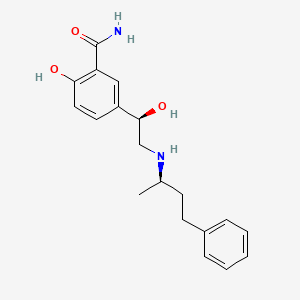

IUPAC Name |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043828 | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75659-07-3, 72487-32-2 | |

| Record name | (+)-Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilevalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILEVALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.